2-Bromo-4-(bromomethyl)quinoline

Medicinal Chemistry Cross-Coupling Nucleophilic Substitution

2-Bromo-4-(bromomethyl)quinoline is a uniquely bifunctional building block with two orthogonal electrophilic sites—a C2 aryl bromide for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) and a C4 benzylic bromomethyl group for SN2 nucleophilic substitution. This enables programmable, sequential derivatization: first diversify at C4 with amines, thiols, or alkoxides under mild basic conditions, then functionalize at C2 via palladium catalysis. Mono-brominated analogs (e.g., 4-(bromomethyl)quinoline or 2-bromo-4-methylquinoline) cannot replicate this dual reactivity. Essential for divergent SAR library construction, HCV protease inhibitor intermediate scaffolds, and pH-responsive Ir(III) phosphorescent complex ligands. Available in research quantities from multiple global suppliers.

Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
Cat. No. B11833956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(bromomethyl)quinoline
Molecular FormulaC10H7Br2N
Molecular Weight300.98 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)Br)CBr
InChIInChI=1S/C10H7Br2N/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2
InChIKeyXVZCRLAYJAMXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(bromomethyl)quinoline (CAS 1451498-51-3): Dual-Reactive Quinoline Scaffold for Sequential Functionalization


2-Bromo-4-(bromomethyl)quinoline (CAS 1451498-51-3) is a bifunctional brominated quinoline derivative with the molecular formula C₁₀H₇Br₂N and a molecular weight of 300.98 g/mol [1]. The compound features two distinct electrophilic sites: an aryl bromide at the C2 position of the quinoline ring and a benzylic bromomethyl group at the C4 position [2]. These two reactive handles exhibit orthogonal reactivity profiles, enabling sequential derivatization strategies where the bromomethyl group undergoes nucleophilic substitution (Sₙ2) under mild basic conditions while the C2 aryl bromide participates in palladium-catalyzed cross-coupling reactions [3]. The compound is commercially available from multiple vendors in purities of 95–97% for research and development applications .

Why 2-Bromo-4-(bromomethyl)quinoline Cannot Be Replaced by Mono-Brominated Quinoline Analogs


Attempting to replace 2-Bromo-4-(bromomethyl)quinoline with mono-brominated analogs such as 4-(bromomethyl)quinoline (CAS 5632-16-6) or 2-bromo-4-methylquinoline (CAS 64658-04-4) fundamentally alters the accessible synthetic pathways and the molecular architectures that can be constructed . 4-(Bromomethyl)quinoline provides only the benzylic electrophile for Sₙ2 displacement, lacking the C2 aryl bromide required for subsequent cross-coupling . Conversely, 2-bromo-4-methylquinoline possesses the C2 aryl bromide but replaces the reactive bromomethyl handle with a chemically inert methyl group, eliminating the possibility of nucleophilic derivatization at C4 . The dual-reactive nature of 2-Bromo-4-(bromomethyl)quinoline enables two sequential, orthogonal functionalization steps from a single precursor—a capability that neither mono-brominated analog can replicate [1]. This distinction is critical in medicinal chemistry programs where divergent libraries are constructed from a common intermediate or where sequential installation of two distinct pharmacophoric elements is required .

Quantitative Differentiation Evidence for 2-Bromo-4-(bromomethyl)quinoline Versus Closest Analogs


Orthogonal Reactivity: Dual Electrophilic Sites Enable Sequential Derivatization Inaccessible to Mono-Brominated Analogs

2-Bromo-4-(bromomethyl)quinoline possesses two electrophilic sites with distinct reactivity profiles: a benzylic bromomethyl group at C4 (susceptible to Sₙ2 displacement under mild conditions) and an aryl bromide at C2 (participates in Pd-catalyzed cross-coupling) [1]. In contrast, the comparator 4-(bromomethyl)quinoline contains only the C4 benzylic bromide (zero aryl bromide sites) and cannot undergo C2 cross-coupling , while 2-bromo-4-methylquinoline contains only the C2 aryl bromide (zero benzylic bromide sites) and cannot undergo C4 Sₙ2 displacement . The number of orthogonal reactive sites differs: 2 for the target compound versus 1 for each comparator [2]. This differential enables sequential functionalization without intermediate protection/deprotection steps.

Medicinal Chemistry Cross-Coupling Nucleophilic Substitution Library Synthesis

Regioisomeric Comparison: C4-Bromomethyl Position Enables Piperidine Derivatization Not Accessible with 3- or 6-Bromomethyl Regioisomers

In a documented synthetic application, 2-Bromo-4-(bromomethyl)quinoline (3.01 g, 10 mmol) reacted with piperidine (0.90 g, 10.6 mmol) in the presence of anhydrous K₂CO₃ (5 g) in anhydrous acetonitrile (100 mL) at 25 °C for 24 hours to afford 2-bromo-4-(piperidin-1-ylmethyl)quinoline as a colorless crystalline powder [1]. Under identical conditions with morpholine (0.91 g, 10.4 mmol), the corresponding 2-bromo-4-(morpholin-1-ylmethyl)quinoline was obtained in 90% yield [2]. The C4-bromomethyl substitution pattern is essential for this reactivity profile; regioisomeric analogs such as 3-(bromomethyl)quinoline (CAS 120277-70-5) and 6-(bromomethyl)quinoline (CAS 101279-39-4) possess the bromomethyl group at different positions on the quinoline ring, which alters both the electronic environment of the benzylic carbon and the steric accessibility for nucleophilic attack . While direct comparative yield data for Sₙ2 reactions across regioisomers are not available in the accessed literature, the C4 position places the bromomethyl group at the heterocyclic ring carbon adjacent to the nitrogen-containing ring, a substitution pattern that may influence reaction kinetics and product distributions relative to other regioisomers.

Regioselective Synthesis Iridium Complexes Phosphorescent Probes Nucleophilic Substitution

Synthetic Accessibility: Direct Bromination Route from 2-Bromo-4-methylquinoline with Quantified Yield and Purity Parameters

2-Bromo-4-(bromomethyl)quinoline is synthesized from 2-bromo-4-methylquinoline via radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as the radical initiator in carbon tetrachloride at 80 °C reflux for 24 hours [1]. Under these conditions (1.11 g 2-bromo-4-methylquinoline, 0.98 g NBS, 240 mg BPO, 50 mL CCl₄), the target compound is obtained as a colorless crystalline powder after column chromatography with a yield of 49% [2]. The product was characterized by ¹H NMR (600 MHz, DMSO-d₆): δ 8.24 (d, J=8.40 Hz, 1H), 8.01 (d, J=8.40 Hz, 1H), 7.89 (s, 1H), 7.84 (t, J=7.20 Hz, 1H), 7.76 (t, J=7.20 Hz, 1H), 5.15 (s, 2H) [3]. In contrast, the comparator 2-bromo-4-methylquinoline (CAS 64658-04-4) is a solid with melting point 81–81.5 °C and predicted pKa 1.15±0.50, but lacks the reactive benzylic bromomethyl group required for subsequent Sₙ2 functionalization .

Radical Bromination Process Chemistry Building Block Synthesis NBS Bromination

Evidence-Backed Application Scenarios for 2-Bromo-4-(bromomethyl)quinoline


Synthesis of Phosphorescent Iridium(III) Complexes for pH-Responsive Probes

2-Bromo-4-(bromomethyl)quinoline serves as a key intermediate in the construction of phenylquinoline-based cyclometalated iridium(III) complexes with pH-responsive phosphorescent properties [1]. The documented synthetic protocol uses the C4 bromomethyl group for nucleophilic displacement with piperidine or morpholine, followed by Suzuki coupling at the C2 position with phenylboronic acid to install the phenylquinoline ligand framework [2]. This sequential derivatization—Sₙ2 followed by Pd-catalyzed cross-coupling—leverages both reactive sites of the target compound in the specific order required for ligand synthesis [3].

Divergent Library Synthesis in Medicinal Chemistry Programs

The orthogonal reactivity of 2-Bromo-4-(bromomethyl)quinoline enables divergent library construction where the C4 position is first diversified via nucleophilic substitution with amines, thiols, or alkoxides, followed by diversification at C2 via Suzuki-Miyaura, Sonogashira, or other cross-coupling reactions [1]. This two-step diversification from a single precursor supports the rapid generation of structurally diverse quinoline-based compound collections for structure-activity relationship (SAR) studies [2].

HCV Protease Inhibitor Intermediate Synthesis

Bromo-substituted quinolines of the general formula where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl are useful intermediates in the structure design of hepatitis C viral (HCV) protease inhibitors [1]. Patents disclose methods for the preparation of such bromo-substituted quinolines as intermediates for agents targeting HCV infections [2]. While 2-Bromo-4-(bromomethyl)quinoline itself is not explicitly claimed as the final bioactive entity, its structural class and substitution pattern align with intermediates employed in HCV drug discovery programs [3].

Functional Materials Development: Organic Semiconductors and LEDs

Brominated quinoline derivatives with dual reactive handles are utilized in the development of organic semiconductors and light-emitting diodes (LEDs), where the quinoline core contributes desirable electronic and photophysical properties [1]. The C2 and C4 substitution pattern of 2-Bromo-4-(bromomethyl)quinoline allows for sequential installation of electron-donating and electron-withdrawing groups to tune the HOMO-LUMO gap and emission characteristics [2]. This application domain leverages the same orthogonal reactivity that makes the compound valuable in medicinal chemistry.

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